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Introduction

The discovery of phosphocreatine (PCr) and adenosine triphosphate (ATP) in the late 1920s
revolutionized our understanding of muscle energetics. These seminal studies laid the
groundwork for decades of research into the bioenergetics of cellular function and the critical
role of the PCr/ATP ratio as an indicator of cellular energy status. This technical guide provides
an in-depth review of the foundational research, detailing the experimental protocols,
presenting the original quantitative data, and illustrating the key biochemical relationships of
this era.

Core Concepts: The Discovery of "Phosphagen™
and ATP

In 1927, the husband and wife team of Grace and Philip Eggleton, working at the University of
Cambridge, reported the discovery of a labile phosphorus compound in frog muscle, which they
termed "phosphagen".[1][2] Almost simultaneously, Cyrus Fiske and Yellapragada Subbarow at
Harvard Medical School independently identified the same compound, which they later
characterized as phosphocreatine.[3] These researchers observed that the concentration of
this "phosphagen” decreased during muscle contraction and was resynthesized during
recovery, suggesting its role as an energy reserve.
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Two years later, in 1929, Karl Lohmann, a German biochemist, discovered adenosine
triphosphate (ATP).[4] This was followed by the crucial work of Einar Lundsgaard in 1930, who
demonstrated that muscles poisoned with iodoacetate, which blocks glycolysis and lactic acid
formation, could still contract, and that this contraction was associated with the breakdown of
phosphocreatine.[5] This finding challenged the prevailing theory that lactic acid formation was
the direct fuel for muscle contraction.

It was Karl Lohmann who, in 1934, elucidated the enzymatic link between these two molecules.
He discovered the reversible reaction where ATP and creatine are in equilibrium with ADP and
phosphocreatine, a process catalyzed by what is now known as creatine kinase.[5] This
fundamental reaction, often referred to as the "Lohmann reaction,” established the role of
phosphocreatine as a high-energy phosphate buffer for the rapid regeneration of ATP.

Quantitative Data from Early Studies

The early researchers meticulously quantified the concentrations of these newly discovered
phosphate compounds in various muscle tissues. The data below is compiled from their original
publications, providing a snapshot of the initial understanding of the phosphocreatine and
inorganic phosphate content in muscle. It is important to note that direct measurements of ATP
were not yet established in the earliest studies, and the focus was on the more abundant

"phosphagen.”
Inorganic
Phosphagen (as
. . Phosphate (as mg
Tissuel/Condition mg P20s per 100g Reference
P20s per 100g
muscle)
muscle)
Frog Gastrocnemius Eggleton & Eggleton,
J ] ~80-90 ~20-25 99 9
(Resting) 1927[6]
Frog Gastrocnemius Eggleton & Eggleton,
0 ~20-30 ~70-80 % %
(Fatigued) 1927[6]
] Fiske & Subbarow,
Cat Muscle (Resting) ~50 ~25

1929

Experimental Protocols
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The analytical methods of the 1920s and 1930s were foundational to the discovery and
quantification of phosphocreatine and ATP. The primary technique was the colorimetric
determination of phosphate, pioneered by Fiske and Subbarow.

Muscle Tissue Extraction

A critical first step in these early experiments was the rapid preservation of the metabolic state
of the muscle tissue to prevent the breakdown of labile phosphate compounds like
phosphocreatine.

e Procedure:
o The muscle tissue was rapidly excised from the animal (e.g., frog gastrocnemius).

o The tissue was immediately frozen in liquid air or dropped into ice-cold trichloroacetic acid
(TCA).

o The frozen tissue was then ground to a fine powder and extracted with cold TCA.

o The TCA extract was neutralized with a base, such as sodium hydroxide, to a pH suitable
for subsequent analysis.

Fiske and Subbarow Method for Phosphate
Determination

This colorimetric method, published in 1925, was instrumental in the discovery of
phosphocreatine and ATP. It allowed for the quantitative measurement of inorganic phosphate
in biological extracts.

e Principle: The method is based on the reaction of inorganic phosphate with molybdic acid to
form phosphomolybdic acid. This complex is then reduced by a reducing agent (originally
1,2,4-aminonaphtholsulfonic acid) to produce a stable blue color, the intensity of which is
proportional to the phosphate concentration.

e Reagents:

o Acid Molybdate Solution: A solution of ammonium molybdate in sulfuric acid.
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o Reducing Agent: A solution of 1,2,4-aminonaphtholsulfonic acid.

o Trichloroacetic Acid (TCA): For deproteinization and extraction.

o Standard Phosphate Solution: A solution of known phosphate concentration for calibration.

e Procedure for Inorganic Phosphate:

[¢]

To a sample of the neutralized muscle extract, the acid molybdate solution was added.

[e]

The reducing agent was then added, and the solution was mixed.

[e]

The blue color was allowed to develop over a specific time period.

o

The intensity of the color was measured using a colorimeter and compared to a standard
curve prepared with known concentrations of phosphate.

e Procedure for Phosphocreatine (as "Labile Phosphate"):

o To determine the amount of phosphocreatine, the muscle extract was first treated with acid
(e.g., by heating in the acid molybdate solution) to hydrolyze the labile phosphate group
from creatine.

o The total inorganic phosphate (pre-existing plus that liberated from phosphocreatine) was
then measured using the colorimetric method described above.

o The concentration of phosphocreatine was calculated by subtracting the initial inorganic
phosphate concentration from the total phosphate concentration after acid hydrolysis.

Lundsgaard's Experiment on Muscle Contraction
without Lactate Formation

Einar Lundsgaard's experiments in 1930 were pivotal in shifting the focus from lactic acid to
phosphocreatine as the primary energy source for muscle contraction.

» Model System: Frog muscles (e.g., sartorius or gastrocnemius).

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« Inhibitor: lodoacetate was used to inhibit the enzyme glyceraldehyde-3-phosphate
dehydrogenase, thereby blocking the glycolytic pathway and preventing the formation of
lactic acid.

o Experimental Setup:

Muscles were dissected and soaked in a Ringer's solution containing iodoacetate.

[e]

o

The muscles were then stimulated electrically to induce contraction.

The force of contraction was recorded.

[¢]

[¢]

At various time points (before and after contraction), the muscles were rapidly frozen and
analyzed for their content of phosphocreatine and inorganic phosphate using the methods
described above.

o Key Observation: The iodoacetate-poisoned muscles were able to contract, but for a much
shorter duration than control muscles. This contraction was directly correlated with the
breakdown of phosphocreatine, demonstrating that muscle contraction could occur in the
absence of lactic acid formation, with the energy being derived from the hydrolysis of
"phosphagen.”[5]

Signaling Pathways and Logical Relationships

The early studies on the phosphocreatine to ATP ratio were primarily focused on the
identification and quantification of these molecules. The concept of complex signaling pathways
as we understand them today had not yet been developed. However, the fundamental
biochemical relationship elucidated by Karl Lohmann in 1934, the reversible reaction catalyzed
by creatine kinase, can be represented as a simple logical relationship.

Phosphocreatine ATP

ADP Creatine
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The Lohmann Reaction: The reversible equilibrium between phosphocreatine and ATP.

The experimental workflow for the determination of phosphocreatine and inorganic phosphate
using the Fiske-Subbarow method can also be visualized.
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Sample Preparation

1. Rapidly Excise and Freeze Muscle Tissue

l

2. Grind Frozen Tissue and Extract with Cold TCA

:

3. Neutralize TCA Extract

Phosphate Ana

Total Phosphate (after PCr Hydrolysis) anic Phosphate (Pi)
4b. Acid Hydrolysis to Convert PCr to Pi 4a. Add Acid Molybdate and Reducing Agent
5b. Add Acid Molybdate and Reducing Agent 5a. Measure Blue Color Intensity

l

6b. Measure Total Blue Color Intensity

[PCr] = [Total P] - [Pi]

Click to download full resolution via product page

Experimental workflow for the Fiske-Subbarow method.
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Conclusion

The early studies on the phosphocreatine to ATP ratio were characterized by meticulous and
innovative biochemical analyses that laid the very foundation of our understanding of muscle
energetics. The discovery of "phosphagen” by the Eggletons and Fiske and Subbarow, the
identification of ATP by Lohmann, and the crucial experiments by Lundsgaard collectively
shifted the paradigm of muscle metabolism. The development of the Fiske-Subbarow method
for phosphate determination was a key technological advance that enabled these discoveries.
While the concept of the PCr/ATP ratio has since been refined with advanced techniques like
31P-NMR spectroscopy, the foundational principles established in these early studies remain
central to the fields of physiology, biochemistry, and drug development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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